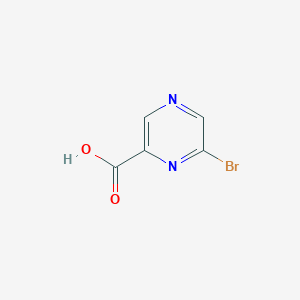

6-Bromopyrazine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromopyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGHXDMQMSAZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-53-7 | |

| Record name | 6-Bromopyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromopyrazine-2-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 6-Bromopyrazine-2-carboxylic Acid

Introduction

This compound, identified by CAS Number 1196151-53-7, is a heterocyclic organic compound of significant interest to the scientific community.[1][2] As a derivative of pyrazine, a scaffold prevalent in many approved pharmaceuticals, this molecule serves as a versatile building block in medicinal chemistry, agrochemical research, and materials science.[3] Its structure, featuring a pyrazine ring functionalized with both a reactive bromine atom and a carboxylic acid group, provides two distinct chemical handles for synthetic elaboration. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be readily converted into esters, amides, and other derivatives.[3]

This guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the compound's characteristics for handling, reaction planning, and analytical development. We will delve into its physicochemical properties, present field-proven protocols for their experimental determination, analyze its expected spectral characteristics, and outline essential safety and handling procedures.

Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development. These parameters influence everything from reaction kinetics and purification strategies to formulation and bioavailability. The key physicochemical data for this compound are summarized below.

| Property | Value / Description | Source(s) |

| CAS Number | 1196151-53-7 | [1][2] |

| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |

| Molecular Weight | 203.00 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Data not publicly available. Requires experimental determination (see Protocol 1). | |

| Solubility | Data not publicly available. Expected to be soluble in polar organic solvents and aqueous base (see Protocol 2). | |

| pKa | Data not publicly available. The carboxylic acid group confers acidic properties. |

Experimental Characterization Protocols

For properties where public data is unavailable, direct experimental measurement is necessary. The following protocols describe standard, reliable methods for characterizing key physical parameters.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of a pure crystalline solid.[4][5] It offers high precision and provides additional thermodynamic information, such as the enthalpy of fusion (ΔHfus). The technique measures the difference in heat flow required to increase the temperature of the sample and an inert reference as a function of temperature.[6] An endothermic peak is observed as the sample melts, and the onset temperature of this peak is defined as the melting point for pure organic compounds.[7]

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample. Prepare an empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 20°C below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, under a constant nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

-

Continue heating to a temperature at least 20°C above the completion of the melting transition.

-

-

Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting point (Tm) is determined from the onset of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Protocol 2: Aqueous Solubility Profile Determination

Causality: The solubility of a compound is critically dependent on the solvent's properties, particularly its pH for an ionizable molecule like a carboxylic acid. Testing solubility in neutral, acidic, and basic aqueous media provides insight into the compound's pKa and predicts its behavior in different chemical and biological environments. Carboxylic acids are typically insoluble or sparingly soluble in neutral water (depending on molecular size) but become soluble in a basic solution (like 5% NaHCO₃ or NaOH) due to the formation of a more polar, water-soluble carboxylate salt.[8]

Methodology:

-

Solvent Preparation: Prepare three test solvents: deionized water, 5% (w/v) aqueous sodium bicarbonate (NaHCO₃), and 5% (w/v) aqueous hydrochloric acid (HCl).

-

Test Procedure (for each solvent):

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.[9]

-

Observe for dissolution. If the solid dissolves completely, it is classified as "soluble."

-

-

Interpretation:

-

Solubility in Water: Indicates the polarity of the neutral molecule.

-

Solubility in 5% NaHCO₃: If the compound is water-insoluble but dissolves in NaHCO₃ (a weak base), it confirms the presence of a sufficiently strong acidic group, such as a carboxylic acid.[8][9] Effervescence (CO₂ evolution) may be observed.

-

Solubility in 5% HCl: As an acid, the compound is expected to be insoluble in aqueous acid.

-

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity like this compound is depicted below. It begins with identity confirmation and proceeds through the determination of key physical and thermal properties.

Caption: Workflow for the physicochemical characterization of a research chemical.

Spectral Data Analysis (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of key signals in various spectroscopic analyses.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The spectrum is expected to show two distinct signals corresponding to the protons on the pyrazine ring. Additionally, a highly characteristic, broad singlet will appear far downfield, typically in the 10-13 ppm range, corresponding to the acidic proton of the carboxylic acid group.[10][11] This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum will be defined by the signal from the carbonyl carbon of the carboxylic acid, which is expected to appear in the 160-180 ppm region.[10] Several other signals will be present corresponding to the four unique carbon atoms of the bromopyrazine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the carboxylic acid functional group. Key absorptions include:

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) should be observable. Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group ([M-17]) and the loss of the entire carboxyl group ([M-45]).[11] The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in ~1:1 abundance).

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the following hazards:

-

Signal Word: Warning[13]

-

Hazard Statements:

Recommended Precautions:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust.[17] Wash hands and any exposed skin thoroughly after handling.[17] Do not eat, drink, or smoke when using this product.[15]

-

Storage: Store in a cool, dry, and well-ventilated place.[14][17] Keep the container tightly closed.[13][14] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[1]

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its physical and chemical properties. While some physical data like a specific melting point are not yet established in the public literature, this guide provides robust, standard protocols for their determination. The predicted spectral characteristics, combined with the safety and handling information, offer a comprehensive foundation for scientists to confidently and safely incorporate this compound into their research and development workflows.

References

- 1. This compound | 1196151-53-7 [sigmaaldrich.com]

- 2. appretech.com [appretech.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. s4science.at [s4science.at]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

- 14. kishida.co.jp [kishida.co.jp]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. 6-Bromopyridine-2-carboxylic acid 98 21190-87-4 [sigmaaldrich.com]

An In-depth Technical Guide to 6-Bromopyrazine-2-carboxylic acid: Structure, Bonding, and Reactivity

Abstract

6-Bromopyrazine-2-carboxylic acid, a key heterocyclic building block, holds significant value for researchers, medicinal chemists, and drug development professionals. Its unique molecular architecture, featuring a pyrazine ring substituted with both an electron-withdrawing carboxylic acid group and a reactive bromine atom, offers a versatile platform for the synthesis of complex molecular entities. This guide provides an in-depth analysis of the chemical structure, bonding characteristics, spectroscopic signature, and synthetic utility of this compound, offering field-proven insights into its application in modern chemical research.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the cornerstone of many pharmaceuticals and agrochemicals. Among these, pyrazine derivatives are of particular interest due to their prevalence in biologically active molecules and their favorable pharmacokinetic properties. This compound (CAS No: 1196151-53-7) has emerged as a strategic intermediate, providing chemists with a bifunctional scaffold for molecular elaboration.[1][2] The presence of a carboxylic acid allows for the formation of amides, esters, and other derivatives, while the bromine atom serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] This dual functionality makes it an invaluable starting material for the construction of diverse chemical libraries for drug discovery and materials science.[3]

Molecular Structure and Bonding

The molecular structure of this compound is defined by the interplay of its constituent functional groups. The pyrazine ring, an aromatic diazine, is inherently electron-deficient. This electron deficiency is further accentuated by the presence of the electron-withdrawing carboxylic acid group at the 2-position. The bromine atom at the 6-position also contributes to the electronic landscape of the molecule through both inductive electron withdrawal and resonance effects.

While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing, we can infer key structural features from related molecules and computational modeling.[4][5] The molecule is expected to be largely planar, with the carboxylic acid group potentially exhibiting some torsional rotation out of the plane of the pyrazine ring, a phenomenon observed in the crystal structure of the related compound, 2-Bromopyridine-3-carboxylic acid.[6]

Key Structural and Bonding Features:

-

Pyrazine Core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The nitrogen atoms are sp² hybridized and contribute to the overall aromaticity of the ring.

-

Carboxylic Acid Group: An sp² hybridized carbonyl carbon and a hydroxyl group. The C=O and C-O bond lengths will be characteristic of carboxylic acids, and this group is a key site for hydrogen bonding.

-

Bromine Substituent: The C-Br bond will have a characteristic length, and the bromine atom's electronegativity influences the electron distribution within the pyrazine ring.

In the solid state, it is highly probable that this compound forms intermolecular hydrogen bonds. The carboxylic acid moiety can act as both a hydrogen bond donor (the -OH group) and acceptor (the C=O group), leading to the formation of dimeric structures or extended hydrogen-bonded networks.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectroscopic data based on the analysis of its functional groups and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[7]

Table 1: Predicted 1H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13-14 | broad singlet | -COOH |

| ~8.9 | singlet | H-3 |

| ~8.7 | singlet | H-5 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The acidic proton of the carboxylic acid is expected to be significantly downfield and often appears as a broad signal due to hydrogen bonding and exchange.[8] The two protons on the pyrazine ring are in a deshielded environment and are expected to appear as singlets.

Table 2: Predicted 13C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~148 | C-2 |

| ~145 | C-6 |

| ~144 | C-3 |

| ~142 | C-5 |

Note: The assignments are predictive and based on known substituent effects on pyrazine and related heterocycles. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[8]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carboxylic acid functional group.

Table 3: Key IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1690-1760 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium-Weak | C=C and C=N ring stretching |

| ~1300 | Medium | C-O stretch |

| ~1000 | Medium | C-Br stretch |

The most characteristic feature will be the very broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, which often overlaps with C-H stretching vibrations.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio). The expected m/z values for the molecular ion peaks will be around 202 and 204.

-

Key Fragmentation Pathways: Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). The pyrazine ring is relatively stable, but fragmentation can occur through the loss of HCN or other small molecules.

Synthesis and Reactivity

This compound is a versatile synthetic intermediate. Its reactivity is dominated by the chemistry of the carboxylic acid group and the bromine-substituted pyrazine ring.

Synthesis

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

A more practical approach found in the literature for related compounds involves the conversion of an amino group to a bromo group via a Sandmeyer-type reaction, followed by oxidation of a methyl group to a carboxylic acid.

Key Reactions

The dual functionality of this compound allows for a wide range of chemical transformations.

The carboxylic acid moiety can be readily converted into a variety of other functional groups.

-

Amide Formation: Amide coupling is a cornerstone of medicinal chemistry. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.[9][10] Alternatively, a wide range of modern coupling reagents (e.g., HATU, HOBt/EDC) can be employed for direct amidation.[11]

Experimental Protocol: General Procedure for Amide Coupling

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF), add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous work-up and purify the product by column chromatography or recrystallization.

-

Esterification: The Fischer esterification, involving the reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method for ester synthesis.[12][13]

Experimental Protocol: General Procedure for Fischer Esterification

-

Dissolve this compound (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent).

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, a few drops).

-

Heat the reaction mixture to reflux for several hours until the reaction reaches equilibrium (monitored by TLC).

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to afford the crude ester, which can be purified by column chromatography.

Caption: Key reactions of the carboxylic acid group.

The bromine atom on the electron-deficient pyrazine ring is an excellent handle for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This powerful reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[2][14] This reaction is widely used to introduce aryl or heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.

-

Heck Coupling: The Heck reaction enables the coupling of the bromopyrazine with an alkene to form a substituted alkene, again using a palladium catalyst and a base.[15][16]

-

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Sonogashira (coupling with a terminal alkyne), Buchwald-Hartwig (coupling with an amine), and Stille (coupling with an organotin reagent), are also viable transformations.

Caption: Palladium-catalyzed cross-coupling reactions of the bromopyrazine ring.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature, combining the reactivity of a carboxylic acid with the cross-coupling potential of a brominated heteroaromatic ring, provides a powerful platform for the efficient construction of complex molecules. This guide has provided a comprehensive overview of its structure, bonding, spectroscopic properties, and key synthetic transformations. A thorough understanding of these fundamental characteristics will empower researchers and drug development professionals to fully leverage the synthetic potential of this important chemical intermediate in their pursuit of novel and impactful molecular discoveries.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. a2bchem.com [a2bchem.com]

- 4. Search - Access Structures [ccdc.cam.ac.uk]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

6-Bromopyrazine-2-carboxylic acid CAS number and IUPAC name

An In-Depth Technical Guide to 6-Bromopyrazine-2-carboxylic acid for Advanced Research

Introduction

This compound has emerged as a pivotal heterocyclic building block for synthetic chemists engaged in the development of novel molecules.[1] Its unique structural arrangement, featuring a pyrazine ring functionalized with both a reactive bromine atom and a versatile carboxylic acid group, offers a strategic platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, synthetic utility, and critical role in modern drug discovery and materials science, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1196151-53-7 | [1][2] |

| Molecular Formula | C₅H₃BrN₂O₂ | [2] |

| Molecular Weight | 203.00 g/mol | [2] |

| Purity | Typically ≥98% | [2] |

| Physical Form | Liquid | |

| Storage | Ambient Temperature |

Synthetic Utility and Key Reactions

The true value of this compound lies in its synthetic versatility. The two distinct functional groups—the bromine atom and the carboxylic acid—serve as orthogonal handles for a wide array of chemical transformations.

The Role of the Pyrazine Core and Functional Groups

The pyrazine scaffold is a common motif in many FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to engage with biological targets.[1] The strategic placement of the bromine and carboxylic acid groups on this core unlocks a multitude of synthetic possibilities.

Caption: Functional roles of the key structural motifs in this compound.

-

Bromine Atom : The bromine substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This allows for the efficient and precise formation of new carbon-carbon bonds, which is a fundamental strategy for elaborating the core structure and synthesizing complex target molecules.[1]

-

Carboxylic Acid Group : This functional group is a versatile handle for various transformations. It can be readily converted into esters, amides, or acid halides, providing a gateway to a vast chemical space.[1] In drug development, the carboxylic acid moiety is a critical pharmacophore in hundreds of drugs, though its properties sometimes necessitate bioisosteric replacement to overcome challenges related to metabolic stability or membrane permeability.[3]

Experimental Protocol: General Synthesis of a Brominated Heteroaromatic Carboxylic Acid

While the precise, scaled-up synthesis of this compound is often proprietary, a general and representative workflow for a related compound, 6-bromopyridine-2-carboxylic acid, involves a multi-step process starting from 6-amino-2-methylpyridine.[4] This illustrates the fundamental chemical logic applicable to the synthesis of such intermediates.

Disclaimer: This protocol is an illustrative example based on the synthesis of a structurally similar compound and should be adapted and optimized by a qualified chemist.

Step-by-Step Methodology

-

Diazotization of the Amino Group:

-

Dissolve the starting material (e.g., 6-amino-2-methylpyridine) in an aqueous solution of a strong acid, such as hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt intermediate. Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

-

-

Sandmeyer Bromination:

-

Introduce a copper(I) bromide (CuBr) catalyst to the cold diazonium salt solution.

-

Allow the reaction to warm to room temperature slowly. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by bromine. Causality: The Cu(I) catalyst facilitates the radical-mediated substitution of the diazonium group with bromide.

-

-

Oxidation of the Methyl Group:

-

Isolate the resulting 6-bromo-2-methylpyridine intermediate.

-

Subject the intermediate to strong oxidizing conditions. A common method involves heating with a strong oxidant like potassium permanganate (KMnO₄) in an aqueous solution.

-

The reaction is typically refluxed for several hours until the purple color of the permanganate disappears, indicating the reaction's completion. Causality: The strong oxidant is required to convert the relatively stable methyl group into a carboxylic acid.

-

-

Workup and Purification:

-

After cooling, quench any remaining oxidant.

-

Filter the reaction mixture to remove manganese dioxide byproduct.

-

Acidify the filtrate to precipitate the crude 6-bromopyridine-2-carboxylic acid product.

-

Collect the solid by filtration and purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity product.

-

Caption: Generalized workflow for the synthesis of a brominated heteroaromatic carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a crucial starting material for creating high-value, biologically active compounds.

-

Scaffold for Anti-Infective Agents: The pyrazine-carboxamide core is a well-established pharmacophore in anti-tuberculosis research. Derivatives of 6-chloropyrazine-2-carboxylic acid have been synthesized and studied for their potential activity against Mycobacterium tuberculosis.[5] The bromo-analogue serves as a parallel starting point for generating novel derivatives with potentially improved efficacy or resistance profiles.

-

Intermediate for Enzyme Inhibitors: Pyridine and pyrazine carboxylic acid isomers are foundational scaffolds for a multitude of enzyme inhibitors targeting diseases such as cancer, diabetes, and HIV/AIDS.[6] The ability to functionalize the 6-bromo position allows for the systematic exploration of the chemical space around the core, which is a key strategy in structure-activity relationship (SAR) studies to optimize potency and selectivity.[6]

-

Building Block for Agrochemicals and Materials: Beyond pharmaceuticals, this compound is a valuable intermediate for developing new crop protection agents and functional materials where a substituted heterocyclic core is desired.[1][7]

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. Based on data for structurally related compounds, the following precautions should be observed.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask or respirator is recommended if handling the compound as a solid.[8][9]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use only in a well-ventilated area, such as a chemical fume hood.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store away from strong oxidizing agents.

-

First Aid: In case of inhalation, move to fresh air. If on skin, wash off immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[10]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is rooted in the combined reactivity of its functional groups and the inherent pharmacological relevance of the pyrazine core. Its utility in palladium-catalyzed cross-coupling and derivatization of the carboxylic acid function provides chemists with a robust platform for the efficient synthesis of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, this compound represents a key enabling tool for innovation and the development of next-generation chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. appretech.com [appretech.com]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. 6-ブロモピリジン-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Synthesis and purification of 6-Bromopyrazine-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Purification of 6-Bromopyrazine-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structural arrangement, featuring a pyrazine core, a reactive bromine atom, and a versatile carboxylic acid group, makes it an invaluable intermediate for the synthesis of complex molecular architectures.[1][2] The bromine substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile formation of new carbon-carbon bonds.[1] Simultaneously, the carboxylic acid moiety serves as a handle for forming amides, esters, and other derivatives. This guide provides a comprehensive overview of a robust synthetic pathway and detailed purification protocols for this compound, grounded in established chemical principles and designed to ensure high purity and yield.

Strategic Approach to Synthesis

While multiple synthetic routes to pyrazine derivatives exist, a highly effective and reproducible strategy for introducing a bromine atom onto the pyrazine ring involves the diazotization of an amino precursor, followed by a Sandmeyer-type reaction. This classic transformation is a cornerstone of aromatic chemistry, offering a reliable method for converting an amino group into a halide.

This guide will focus on the synthesis starting from 6-aminopyrazine-2-carboxylic acid. The core logic behind this choice is the predictable reactivity of the amino group, allowing for its clean conversion to a diazonium salt, which is an excellent leaving group and readily substituted by bromide.

The Causality of the Synthetic Pathway

The chosen two-step, one-pot process is governed by the following principles:

-

Diazotization: The primary aromatic amine is treated with a nitrous acid source (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is highly reactive but unstable at higher temperatures, making strict temperature control paramount for success.

-

Sandmeyer Reaction: The diazonium salt intermediate is subsequently reacted with a copper(I) bromide salt. The copper catalyst facilitates the displacement of the diazonio group (-N₂) with a bromide atom, yielding the target molecule. This method is preferred over direct bromination of the pyrazine ring, which can be challenging due to the ring's electron-deficient nature and may lead to issues with regioselectivity and yield. The process is analogous to the well-established synthesis of 2-bromopyridine from 2-aminopyridine.[3]

Visualizing the Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

Disclaimer: This protocol is a proposed method based on analogous, well-established chemical transformations. All work should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

Materials and Reagents:

-

6-Aminopyrazine-2-carboxylic acid

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 6-aminopyrazine-2-carboxylic acid (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add 48% hydrobromic acid (approx. 5-7 eq) while maintaining the internal temperature between 0 and 5 °C. Stir until a homogenous slurry is formed.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes. Crucial: Ensure the internal temperature does not exceed 5 °C during the addition to prevent premature decomposition of the diazonium salt. Stir the resulting mixture for an additional 30 minutes at 0-5 °C.

-

Sandmeyer Reaction: In a separate beaker, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

High-Fidelity Purification

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, inorganic salts, and reaction by-products. Recrystallization is the most effective and commonly employed technique for purifying solid organic compounds like the target molecule.[4]

The Principle of Recrystallization

Recrystallization is a purification technique that relies on the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[4] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

Visualizing the Purification Workflow

Caption: Step-by-step workflow for the purification via recrystallization.

Detailed Experimental Protocol for Recrystallization

Solvent Selection: An ethanol/water mixture is often a good starting point for polar, crystalline compounds like carboxylic acids. Ethyl acetate or toluene could also be effective. The ideal solvent system should be determined empirically on a small scale.

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If using a solvent pair, dissolve the solid in the more soluble solvent (ethanol) and add the less soluble solvent (water) dropwise until the solution becomes slightly cloudy (the saturation point). Then, add a few more drops of the first solvent to redissolve the precipitate.

-

Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum, in a desiccator, or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Physicochemical Properties and Characterization

The identity and purity of the final product should be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and mass spectrometry.

| Property | Value | Reference |

| CAS Number | 1196151-53-7 | [5] |

| Molecular Formula | C₅H₃BrN₂O₂ | [5] |

| Molecular Weight | 203.00 g/mol | [5] |

| Appearance | Off-white to light yellow solid | (Typical) |

| Melting Point | 156 °C (decomposition) | [5] |

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the synthesis and purification of this compound. By employing a robust Sandmeyer reaction strategy and a meticulous recrystallization protocol, researchers can reliably obtain this valuable chemical intermediate in high purity. The detailed explanations of the causality behind each step are intended to provide scientists with the necessary insights to adapt and troubleshoot these procedures effectively, thereby accelerating research and development in drug discovery and materials science.

References

A Technical Guide to the Solubility of 6-Bromopyrazine-2-carboxylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromopyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. Lacking extensive published quantitative solubility data, this document synthesizes fundamental principles of organic chemistry to predict its solubility behavior in various common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine precise solubility data. This guide is intended to be a foundational resource, enabling scientists to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization of this compound.

Introduction to this compound

This compound is a substituted pyrazine derivative featuring a carboxylic acid functional group and a bromine atom. Its molecular structure, combining an aromatic nitrogen-containing heterocycle with a polar carboxylic acid and a lipophilic bromine atom, results in a unique set of physicochemical properties that govern its interactions with various solvents. Understanding its solubility is a critical first step in its application, influencing reaction kinetics, crystallization behavior, and bioavailability in drug delivery systems.[1]

Molecular Structure:

Figure 1: Chemical structure of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is governed by the interplay of its functional groups:

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2][3] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). In the presence of a base, the carboxylic acid can be deprotonated to form a highly polar carboxylate salt, significantly increasing its aqueous solubility.[4]

-

Pyrazine Ring: The pyrazine ring is a nitrogen-containing heterocycle. The nitrogen atoms can act as hydrogen bond acceptors, contributing to its solubility in protic solvents. The aromatic nature of the ring also allows for π-π stacking interactions.

-

Bromine Atom (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity. It also increases the molecular weight and van der Waals forces, which can influence solubility in non-polar solvents.

Based on these structural features, we can predict the general solubility behavior of this compound in different classes of organic solvents.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents can engage in hydrogen bonding with both the carboxylic acid group and the nitrogen atoms of the pyrazine ring. Therefore, moderate to good solubility is expected in polar protic solvents. However, the presence of the relatively non-polar pyrazine ring and the bromine atom may limit its solubility in water, especially at neutral pH.[3][5] As with other carboxylic acids, solubility in water is expected to be pH-dependent; increasing the pH will deprotonate the carboxylic acid, leading to a significant increase in solubility.[5][6]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents cannot donate hydrogen bonds but can act as hydrogen bond acceptors. They will interact favorably with the carboxylic acid proton. Solvents like DMSO and DMF are powerful solvents for many organic compounds, and it is anticipated that this compound will exhibit good solubility in these solvents.[7]

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

The overall polarity of this compound, dominated by the carboxylic acid group, suggests that it will have poor solubility in non-polar solvents.[2][7] The energy required to break the strong intermolecular hydrogen bonds between the carboxylic acid molecules will not be compensated by the weak van der Waals interactions with non-polar solvent molecules.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential.[8][9] The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

Figure 2: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. A typical temperature for initial screening is 25 °C.

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to remove any suspended solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Predicted and Experimental Solubility Data

While specific, verified quantitative data for the solubility of this compound is not widely available in the literature, the following table provides a template for researchers to populate with their experimentally determined values. The qualitative predictions are based on the theoretical principles discussed in Section 2.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25 °C) |

| Polar Protic | Water (pH 7) | Low to Moderate | To be determined |

| Methanol | Moderate to High | To be determined | |

| Ethanol | Moderate | To be determined | |

| Polar Aprotic | DMSO | High | To be determined |

| DMF | High | To be determined | |

| Acetonitrile | Moderate | To be determined | |

| Acetone | Moderate | To be determined | |

| Non-Polar | Toluene | Low | To be determined |

| Hexane | Very Low | To be determined | |

| Diethyl Ether | Low | To be determined |

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding and determining the solubility of this compound in common organic solvents. By applying the principles of intermolecular forces and following the outlined experimental protocol, researchers can obtain the critical solubility data needed to advance their work in drug discovery, process chemistry, and materials science. The provided structure serves as a robust starting point for any investigation involving this compound.

References

- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and History of 6-Bromopyrazine-2-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyrazine-2-carboxylic acid (CAS No. 1196151-53-7) has surfaced as a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science.[1][2] Its unique trifunctional architecture—a pyrazine core, a synthetically versatile bromine atom, and a reactive carboxylic acid moiety—offers a strategic platform for the construction of complex molecular entities. This guide provides an in-depth exploration of the probable synthetic routes to this compound, grounded in the historical context of pyrazine chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis relies on well-established and fundamental reactions of aromatic heterocycles. This document will detail the mechanistic rationale and provide actionable protocols for its preparation, offering field-proven insights for its application in research and development.

Introduction: The Strategic Value of a Trifunctional Pyrazine

The pyrazine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics.[3] Its nitrogen atoms act as hydrogen bond acceptors and modulate the electronic properties of the molecule, often conferring favorable pharmacokinetic profiles. The introduction of a bromine atom at the 6-position provides a handle for a multitude of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of carbon-carbon bonds.[4] Simultaneously, the carboxylic acid at the 2-position serves as a versatile point for amide bond formation, esterification, or conversion to other functional groups.[4] This trifecta of functionalities makes this compound a highly sought-after intermediate for generating libraries of compounds with diverse biological activities.[2]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be logically approached through several convergent strategies, leveraging foundational reactions in heterocyclic chemistry. The primary retrosynthetic disconnections point to three main precursors:

-

6-Aminopyrazine-2-carboxylic acid: A Sandmeyer reaction can be employed to convert the amino group to a bromine atom.

-

6-Bromo-2-methylpyrazine: Oxidation of the methyl group would yield the desired carboxylic acid.

-

Pyrazine-2-carboxylic acid: Direct bromination could potentially install the bromine atom at the 6-position.

Each of these strategies is rooted in reactions that have been developed and refined over decades. The following sections will explore the historical context and provide detailed protocols for these plausible synthetic pathways.

Synthetic Pathways and Experimental Protocols

The Sandmeyer Approach: From Amino Precursors

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides via a diazonium salt intermediate.[5][6] This radical-nucleophilic aromatic substitution is particularly effective for introducing halides onto heterocyclic rings.[5]

Historical Context: The application of Sandmeyer-type reactions to nitrogen-containing heterocycles was a logical extension of the original discovery and has been widely used since the mid-20th century to functionalize rings that are often difficult to halogenate directly.

Experimental Workflow Diagram:

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Protocol:

-

Diazotization: 6-Aminopyrazine-2-carboxylic acid (1.0 eq) is suspended in an aqueous solution of hydrobromic acid (48%, ~3-4 eq). The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes at this temperature until a clear solution of the diazonium salt is formed.

-

Sandmeyer Reaction: In a separate flask, copper(I) bromide (1.2 eq) is dissolved in aqueous hydrobromic acid. The solution of the diazonium salt is then added slowly to the heated (typically 60-80 °C) copper bromide solution. Vigorous nitrogen evolution is observed.

-

Work-up and Isolation: After the addition is complete and gas evolution has ceased, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

| Reagent | Molar Ratio (eq) | Purpose |

| 6-Aminopyrazine-2-carboxylic acid | 1.0 | Starting Material |

| Hydrobromic Acid (48%) | 3.0 - 4.0 | Acid catalyst and bromide source |

| Sodium Nitrite | 1.1 | Diazotizing agent |

| Copper(I) Bromide | 1.2 | Catalyst for Sandmeyer reaction |

Causality Behind Experimental Choices: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The copper(I) bromide acts as a catalyst to facilitate the single-electron transfer that initiates the radical mechanism of the Sandmeyer reaction.[5]

Oxidation of a Methyl Precursor

The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. For pyrazine derivatives, reagents like potassium permanganate or selenium dioxide have been historically employed.

Historical Context: The oxidation of alkyl-substituted pyrazines has been a common method for the preparation of pyrazinecarboxylic acids since the early to mid-20th century, as documented in the synthesis of pyrazine-2,3-dicarboxylic acid from quinoxaline.[7]

Experimental Workflow Diagram:

Caption: Oxidation of 6-bromo-2-methylpyrazine.

Detailed Protocol:

-

Reaction Setup: 6-Bromo-2-methylpyrazine (1.0 eq) is suspended in water. Potassium permanganate (KMnO4) (2.0-3.0 eq) is added portion-wise to the stirred suspension.

-

Oxidation: The reaction mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared, indicating its consumption.

-

Work-up and Isolation: The hot solution is filtered to remove the manganese dioxide byproduct. The filtrate is then cooled and acidified with a strong acid (e.g., concentrated HCl) to a pH of 2-3. The precipitated this compound is collected by filtration, washed with cold water, and dried.

| Reagent | Molar Ratio (eq) | Purpose |

| 6-Bromo-2-methylpyrazine | 1.0 | Starting Material |

| Potassium Permanganate (KMnO4) | 2.0 - 3.0 | Oxidizing Agent |

| Hydrochloric Acid (conc.) | As needed | Acidification to precipitate the product |

Causality Behind Experimental Choices: Potassium permanganate is a strong oxidizing agent capable of converting the alkyl side chain to a carboxylic acid. The reaction is typically performed in water, and the product is isolated by precipitation upon acidification, which protonates the carboxylate salt to the less soluble carboxylic acid.

Direct Bromination of Pyrazine-2-carboxylic Acid

Direct halogenation of pyrazine rings can be challenging due to the deactivating effect of the nitrogen atoms. However, under forcing conditions or with specific brominating agents, this transformation can be achieved.

Historical Context: The direct bromination of electron-deficient heterocycles often requires harsh conditions. Early studies on pyrazine chemistry, such as those from the 1940s, explored various halogenation methods.[8] The Hell-Volhard-Zelinskii reaction is a classic method for the α-bromination of carboxylic acids, though it is not directly applicable to aromatic C-H bromination.[9]

Experimental Workflow Diagram:

Caption: Direct bromination of pyrazine-2-carboxylic acid.

Detailed Protocol:

-

Reaction Setup: Pyrazine-2-carboxylic acid (1.0 eq) is dissolved in oleum (fuming sulfuric acid).

-

Bromination: Bromine (1.1 eq) is added dropwise to the solution at an elevated temperature (e.g., 120-150 °C). The reaction is maintained at this temperature for several hours.

-

Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water to remove excess acid, and then dried.

| Reagent | Molar Ratio (eq) | Purpose |

| Pyrazine-2-carboxylic acid | 1.0 | Starting Material |

| Bromine | 1.1 | Brominating Agent |

| Oleum | Solvent | Activating solvent for electrophilic substitution |

Causality Behind Experimental Choices: The highly acidic and activating nature of oleum is necessary to overcome the deactivation of the pyrazine ring towards electrophilic aromatic substitution. The high temperature provides the required activation energy for the reaction to proceed. This method is often less selective and may produce byproducts.

Characterization Data

| Property | Value |

| Molecular Formula | C5H3BrN2O2 |

| Molecular Weight | 202.99 g/mol |

| Appearance | Solid |

| CAS Number | 1196151-53-7 |

Note: Physical properties such as melting point can vary depending on the purity of the sample.

Conclusion

This compound stands as a testament to the enduring utility of classical organic reactions in the synthesis of modern chemical tools. While its own documented history may be nascent, the synthetic strategies for its creation are built upon a rich foundation of heterocyclic chemistry. The Sandmeyer reaction, side-chain oxidation, and direct halogenation represent reliable and scalable approaches to its synthesis. Understanding the mechanistic underpinnings and historical development of these methods provides researchers with the intellectual framework to not only prepare this valuable intermediate but also to innovate further in the vast and impactful field of pyrazine chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 2-BROMO-6-METHYLPYRAZINE CAS#: 914452-71-4 [m.chemicalbook.com]

- 4. CAS 1196151-53-7: this compound [cymitquimica.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Potential of 6-Bromopyrazine-2-carboxylic Acid

For Immediate Release

[City, State] – [Date] – 6-Bromopyrazine-2-carboxylic acid, a versatile heterocyclic compound, is emerging as a pivotal building block for the next generation of therapeutics, agrochemicals, and advanced materials. This in-depth guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the untapped research potential of this powerful synthetic intermediate. Synthesizing current knowledge and proposing novel avenues of investigation, this document serves as a roadmap for innovation in chemical and biological sciences.

At its core, this compound (CAS 1196151-53-7) offers a unique chemical scaffold. The pyrazine ring, a nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in crucial biological interactions. The strategic placement of a bromine atom and a carboxylic acid group provides two orthogonal reactive handles, enabling a diverse array of chemical modifications and the rapid construction of complex molecular libraries.

Core Chemical Reactivity and Synthetic Potential

The true power of this compound lies in its dual reactivity. The bromine atom at the 6-position is primed for a variety of palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 2-position is readily converted into a range of functional groups. This allows for a modular and highly adaptable approach to molecular design.

| Property | Value | Source |

| CAS Number | 1196151-53-7 | [1] |

| Molecular Formula | C₅H₃BrN₂O₂ | [1] |

| Molecular Weight | 203.00 g/mol | [1] |

| Appearance | Solid | General Knowledge |

| Key Functional Groups | Pyrazine Ring, Bromine Atom, Carboxylic Acid | [1] |

The Bromine Handle: A Gateway to C-C and C-N Bond Formation

The electron-deficient nature of the pyrazine ring enhances the reactivity of the bromine atom, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This opens the door to the synthesis of a vast array of derivatives with tailored properties.

-

Suzuki-Miyaura Coupling: The reaction of this compound with various boronic acids or esters is a powerful method for introducing new aryl or heteroaryl substituents. This is a cornerstone of modern medicinal chemistry for building the biaryl structures common in many kinase inhibitors and other targeted therapies.[2]

-

Sonogashira Coupling: The introduction of alkyne moieties via Sonogashira coupling provides linear structural extensions and opportunities for further chemical transformations, such as click chemistry or the synthesis of complex ring systems.[3]

-

Heck Coupling: The Heck reaction allows for the vinylation of the pyrazine core, creating styrenyl-type derivatives that can serve as precursors for a variety of other functional groups.[4]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines, a common feature in many biologically active molecules.

Proposed Research Area 1: Novel Kinase Inhibitors

The pyrazine scaffold is a privileged structure in the design of protein kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The structural versatility of this compound makes it an ideal starting point for the development of novel, potent, and selective kinase inhibitors.

Rationale:

Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The pyrazine ring can act as a hydrogen bond acceptor, while substituents at the 6-position can be directed towards the solvent-exposed region or deeper into hydrophobic pockets, depending on the target. The carboxylic acid can be converted into an amide, a common feature in kinase inhibitors that often interacts with the hinge region of the kinase.

Experimental Workflow:

A logical workflow for the synthesis and evaluation of novel kinase inhibitors derived from this compound is outlined below.

Caption: Workflow for kinase inhibitor discovery.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound Methyl Ester

This protocol outlines a general procedure for the Suzuki-Miyaura coupling, a key step in the synthesis of potential kinase inhibitors. The carboxylic acid is first converted to a methyl ester to avoid potential side reactions.

Step 1: Esterification of this compound

-

Suspend this compound (1.0 eq) in methanol.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Suzuki-Miyaura Coupling

-

To a microwave vial, add the this compound methyl ester (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as PdCl₂(dppf) (0.1 eq), and a base like potassium carbonate (2.0 eq).[5]

-

Add a suitable solvent system, such as a mixture of dioxane and water.

-

Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Proposed Research Area 2: Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global health. There is an urgent need for new antimicrobial agents with novel mechanisms of action. Pyrazinecarboxamides, derived from pyrazine-2-carboxylic acids, have shown promising activity against various pathogens, including Mycobacterium tuberculosis.

Rationale:

Pyrazinamide, a pyrazinecarboxamide, is a first-line drug for the treatment of tuberculosis. It is a prodrug that is converted to pyrazinoic acid, which disrupts membrane transport and energetics in M. tuberculosis. By synthesizing a library of novel pyrazinecarboxamides derived from this compound, it may be possible to identify compounds with improved potency, a broader spectrum of activity, or efficacy against resistant strains.

Experimental Workflow:

The synthesis of a focused library of pyrazinecarboxamides followed by antimicrobial screening is a direct path to identifying new lead compounds.

Caption: Workflow for antimicrobial agent discovery.

Protocol: Amide Coupling of this compound

This protocol describes the synthesis of pyrazinecarboxamides through the formation of an acyl chloride intermediate.

-

Acyl Chloride Formation: Reflux a mixture of this compound (1.0 eq) and thionyl chloride (1.5 eq) in a dry solvent such as toluene for 1-2 hours.[6]

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

-

Amide Formation: Dissolve the crude acyl chloride in a dry, inert solvent like acetone or THF.

-

Add this solution dropwise to a stirred solution of the desired primary or secondary amine (1.0 eq) and a base such as pyridine or triethylamine in the same solvent at room temperature.[6]

-

Stir the reaction mixture for several hours to overnight.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent, and partition the residue between water and an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Alternatively, modern coupling reagents can be employed for a one-pot procedure.

Alternative One-Pot Amide Coupling:

-

Dissolve this compound (1.0 eq), the amine (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in a polar aprotic solvent like DMF.

-

Stir the mixture at room temperature for 12-24 hours.

-

Work up the reaction as described above.

Proposed Research Area 3: Probes for Chemical Biology and Materials Science

The unique chemical handles of this compound also make it an attractive scaffold for applications beyond drug discovery.

-

Fluorescent Probes: By coupling fluorescent moieties to the pyrazine core via Suzuki or Sonogashira reactions, novel probes can be developed for biological imaging and assays. The pyrazine ring itself can influence the photophysical properties of the attached fluorophore.

-

Affinity-Based Probes: The carboxylic acid can be used to attach biotin or other tags, while the bromine can be functionalized with a reactive group to create probes for identifying protein targets of pyrazine-based bioactive molecules.

-

Functional Materials: Incorporation of the rigid, electron-deficient pyrazine ring into larger conjugated systems can lead to new organic materials with interesting electronic and photophysical properties for applications in organic electronics.

Conclusion

This compound is a commercially available and highly versatile building block with significant, yet underexplored, potential. Its dual reactivity allows for the efficient synthesis of diverse molecular libraries targeting a wide range of applications. The proposed research areas in kinase inhibition, antimicrobial discovery, and chemical biology represent fertile ground for innovation. By leveraging the synthetic strategies outlined in this guide, researchers can unlock the full potential of this powerful chemical scaffold and contribute to the advancement of science and medicine.

References

- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. rjpbcs.com [rjpbcs.com]

Reactivity profile of the pyrazine ring in 6-Bromopyrazine-2-carboxylic acid

An In-Depth Technical Guide to the Reactivity Profile of 6-Bromopyrazine-2-carboxylic Acid

Abstract

This compound stands as a pivotal heterocyclic building block in the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research and development.[1] Its unique molecular architecture, featuring an electron-deficient pyrazine core substituted with both a versatile bromine atom and a modifiable carboxylic acid, offers a rich and tunable reactivity profile. This guide provides an in-depth exploration of the electronic properties governing the reactivity of the pyrazine ring and its substituents. We will dissect the primary reaction pathways, including nucleophilic aromatic substitution (SNAr), a suite of palladium-catalyzed cross-coupling reactions, and transformations of the carboxylic acid moiety. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to effectively leverage this compound in the synthesis of complex molecular targets.

The Electronic Landscape of the Pyrazine Core

The pyrazine ring is a six-membered heteroaromatic compound containing two nitrogen atoms in a 1,4-relationship.[2][3] This arrangement is fundamental to its chemical behavior. The high electronegativity of the nitrogen atoms induces a significant polarization of the π-electron system, rendering the pyrazine ring electron-deficient.[2][4][5] This inherent π-deficiency has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution: The ring is significantly less nucleophilic than benzene or even pyridine, making classical electrophilic substitutions like nitration or Friedel-Crafts reactions exceedingly difficult without the presence of strong electron-donating groups.[4][6]

-

Activation towards Nucleophilic Aromatic Substitution: The carbon atoms are electron-poor and thus susceptible to attack by nucleophiles, especially when a good leaving group is present.[4][7]

In this compound, this intrinsic reactivity is further modulated by its two substituents:

-

The Carboxylic Acid (-COOH) Group: As a potent electron-withdrawing group, it further depletes the electron density of the ring, enhancing its electrophilicity and increasing its susceptibility to nucleophilic attack.

-

The Bromine (-Br) Atom: While it possesses a weak deactivating inductive effect, its primary role is twofold: it serves as an excellent leaving group in SNAr reactions and as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions.

The interplay of these features makes this compound a highly versatile scaffold for selective functionalization.

Caption: Figure 1. Electronic Profile and Reactive Sites

Key Reactivities at the C6-Bromine Position

The carbon-bromine bond is the most synthetically versatile site on the molecule, readily participating in both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)